

DSPE-PEG46-Folate: A Technical Guide for Targeted Drug Delivery

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Compound of Interest

Compound Name: DSPE-PEG46-Folate

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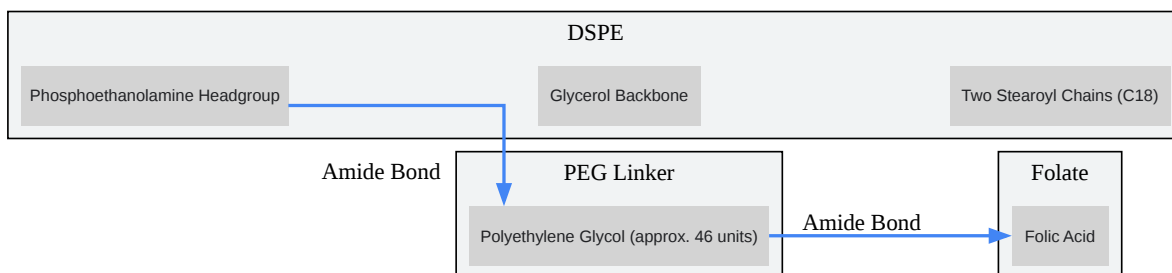
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-46] (**DSPE-PEG46-Folate**), a key component in the development of targeted drug delivery systems. This document details its chemical structure, physicochemical properties, and its application in forming folate receptor-targeted nanoparticles. Furthermore, it outlines experimental protocols for liposome formulation and describes the biological mechanism of folate receptor-mediated endocytosis.

Chemical Structure and Physicochemical Properties

DSPE-PEG46-Folate is a phospholipid conjugate consisting of three main components: a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) linker with approximately 46 repeating units, and a folic acid (folate) targeting moiety. The DSPE portion facilitates the incorporation of the molecule into the lipid bilayer of nanoparticles, such as liposomes. The hydrophilic PEG linker provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal folate molecule serves as a high-affinity ligand for the folate receptor, which is overexpressed on the surface of many cancer cells.

Below is a diagram representing the general chemical structure of DSPE-PEG-Folate.



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Caption: General structure of DSPE-PEG-Folate.

Table 1: Physicochemical Properties of **DSPE-PEG46-Folate**

Property	Value
Molecular Formula	C153H284N9O60P[1][2]
Molecular Weight	Approximately 3240.89 g/mol [1][2][3]
Appearance	Yellow to brownish solid
Purity	≥98%
Solubility	Soluble in hot water (>5 mg/mL), chloroform/methanol mixtures, and DMSO.
Storage Conditions	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.

Experimental Protocols

Preparation of Folate-Targeted Liposomes using Thin-Film Hydration

This protocol describes a common method for preparing drug-loaded, folate-targeted liposomes using **DSPE-PEG46-Folate**.

Materials:

- Drug to be encapsulated
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or similar phospholipid
- Cholesterol
- **DSPE-PEG46-Folate**
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or extruder
- Dialysis membrane (if required for purification)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired lipids (e.g., DSPC, cholesterol, and **DSPE-PEG46-Folate** in a specific molar ratio) and the hydrophobic drug in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C). This will form a thin, dry lipid film on the inner surface of the flask.
 - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

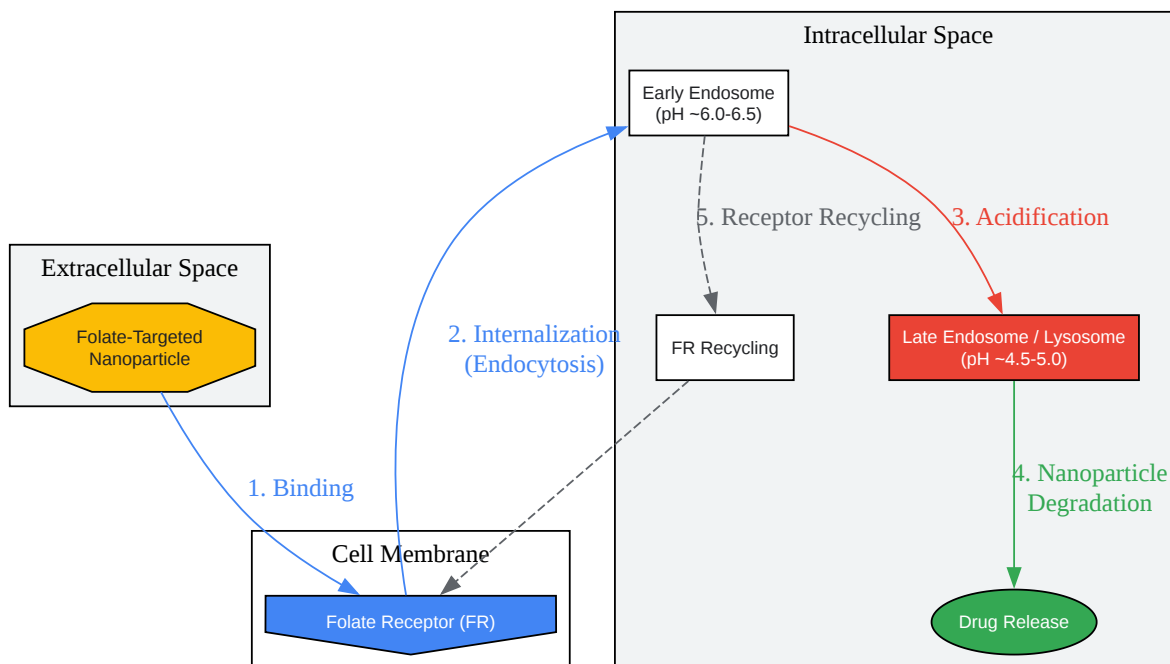
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by rotating the flask at a temperature above the lipid phase transition temperature for a sufficient time (e.g., 30-60 minutes) to form multilamellar vesicles (MLVs).
- Size Reduction:
 - To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Purification:
 - Remove the unencapsulated drug by methods such as dialysis against fresh buffer or size exclusion chromatography.

Biological Mechanism and Signaling Pathway

The targeting capability of **DSPE-PEG46-Folate** relies on the specific interaction between the folate moiety and the folate receptor (FR), a cell-surface glycoprotein often overexpressed in various cancer types. This interaction triggers receptor-mediated endocytosis, a process that internalizes the nanoparticle and its therapeutic payload into the cancer cell.

Folate Receptor-Mediated Endocytosis Pathway

The following diagram illustrates the key steps involved in the folate receptor-mediated endocytosis of a folate-targeted nanoparticle.



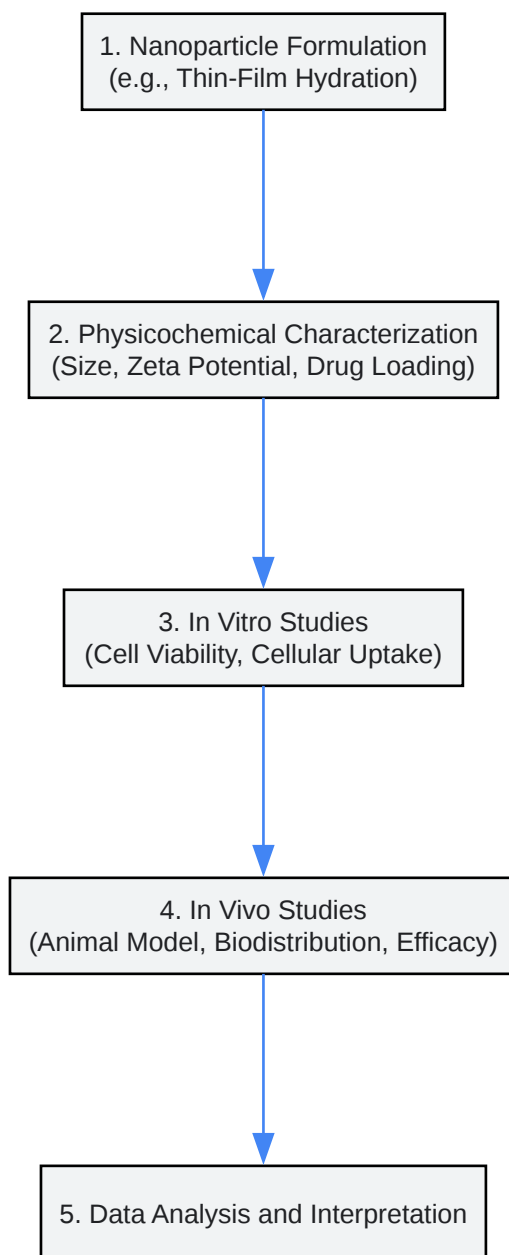
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Caption: Folate receptor-mediated endocytosis pathway.

The process begins with the binding of the folate-targeted nanoparticle to the folate receptor on the cell surface. This binding event induces the invagination of the cell membrane, leading to the formation of an endosome that encapsulates the nanoparticle. As the endosome matures into a late endosome and subsequently fuses with a lysosome, the internal pH decreases. This acidic environment facilitates the degradation of the nanoparticle and the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect. The folate receptor is then recycled back to the cell surface.

Experimental Workflow for Targeted Drug Delivery

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a **DSPE-PEG46-Folate**-formulated drug delivery system.



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Caption: Experimental workflow for targeted drug delivery.

This workflow commences with the formulation and thorough physicochemical characterization of the folate-targeted nanoparticles. In vitro studies are then conducted on cancer cell lines with varying levels of folate receptor expression to assess cytotoxicity and cellular uptake.

Promising formulations are subsequently evaluated in in vivo animal models to determine their biodistribution, therapeutic efficacy, and potential toxicity. The final step involves the comprehensive analysis and interpretation of the collected data.

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